

# Physicochemical Properties of 4'-Bromochalcone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4'-Bromochalcone

Cat. No.: B3021037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4'-Bromochalcone**, with the systematic name (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family of compounds. Chalcones are characterized by an open-chain flavonoid structure, featuring two aromatic rings linked by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system. The presence of the bromo- substituent on one of the phenyl rings significantly influences the molecule's physicochemical properties and biological activities. This technical guide provides an in-depth overview of the physicochemical properties of **4'-Bromochalcone**, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in a key biological signaling pathway.

## Core Physicochemical Properties

The fundamental physicochemical properties of **4'-Bromochalcone** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property                   | Value                                                                                     | Reference(s) |
|----------------------------|-------------------------------------------------------------------------------------------|--------------|
| Molecular Formula          | C <sub>15</sub> H <sub>11</sub> BrO                                                       | [1][2]       |
| Molecular Weight           | 287.15 g/mol                                                                              | [1][2]       |
| CAS Number                 | 2403-27-2                                                                                 | [2][3][4]    |
| Appearance                 | Pale yellow crystalline solid                                                             | [5]          |
| Melting Point              | 104-105 °C                                                                                | [6]          |
| Boiling Point (Calculated) | 398.3 °C at 760 mmHg                                                                      |              |
| Solubility                 | Soluble in organic solvents<br>(e.g., ethanol,<br>dichloromethane); Insoluble in<br>water |              |
| logP (Calculated)          | 4.345                                                                                     |              |

## Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of **4'-Bromochalcone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR

The proton NMR spectrum of 4'-Bromochalcone exhibits characteristic signals for the aromatic and vinylic protons. The exact chemical shifts can be influenced by the solvent used. In a typical spectrum, the vinylic protons (H $\alpha$  and H $\beta$ ) of the enone moiety appear as doublets with a coupling constant (J) of approximately 15.7 Hz, which is characteristic of a trans configuration. The aromatic protons resonate in the downfield region.

#### <sup>13</sup>C NMR

The carbon-13 NMR spectrum provides information about the number of unique carbon atoms and their chemical environment. The spectrum will show distinct peaks for the carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbon attached to the bromine atom will also have a characteristic chemical shift.

## Infrared (IR) Spectroscopy

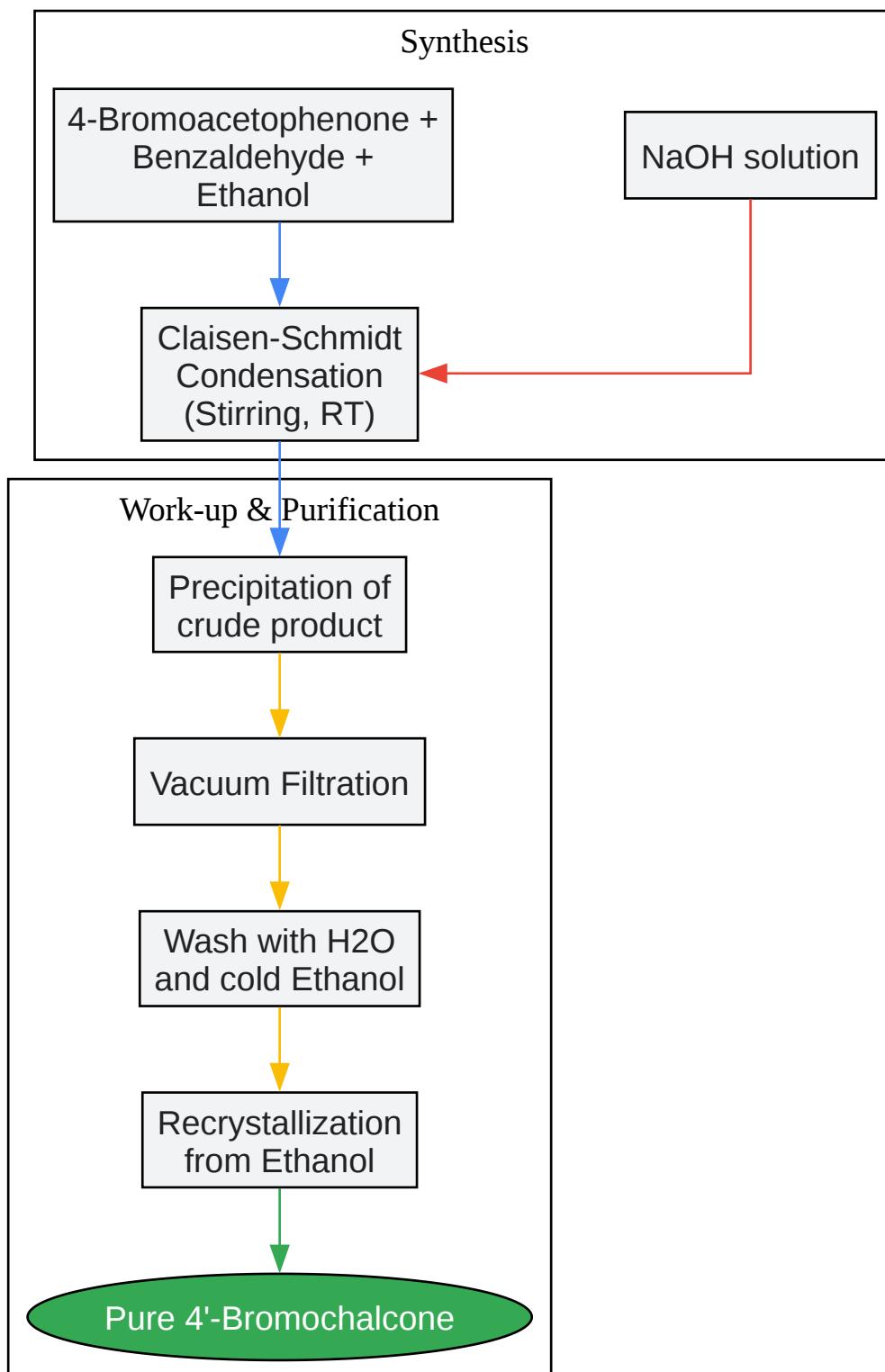
| Functional Group                    | Wavenumber (cm <sup>-1</sup> ) |
|-------------------------------------|--------------------------------|
| Carbonyl (C=O) stretch (conjugated) | ~1658-1660                     |
| C=C stretch (ethylenic)             | ~1605                          |
| C=C stretch (aromatic)              | ~1489                          |
| C-H stretch (aromatic)              | ~3024                          |

## Experimental Protocols

### Synthesis of 4'-Bromochalcone via Claisen-Schmidt Condensation

The most common method for synthesizing **4'-Bromochalcone** is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-bromoacetophenone with benzaldehyde.

#### Materials:


- 4-Bromoacetophenone
- Benzaldehyde
- Ethanol
- Sodium hydroxide (NaOH) solution (e.g., 10%)
- Stirring apparatus
- Ice bath
- Filtration apparatus

#### Procedure:

- Dissolve 4-bromoacetophenone in ethanol in a flask equipped with a stirrer.

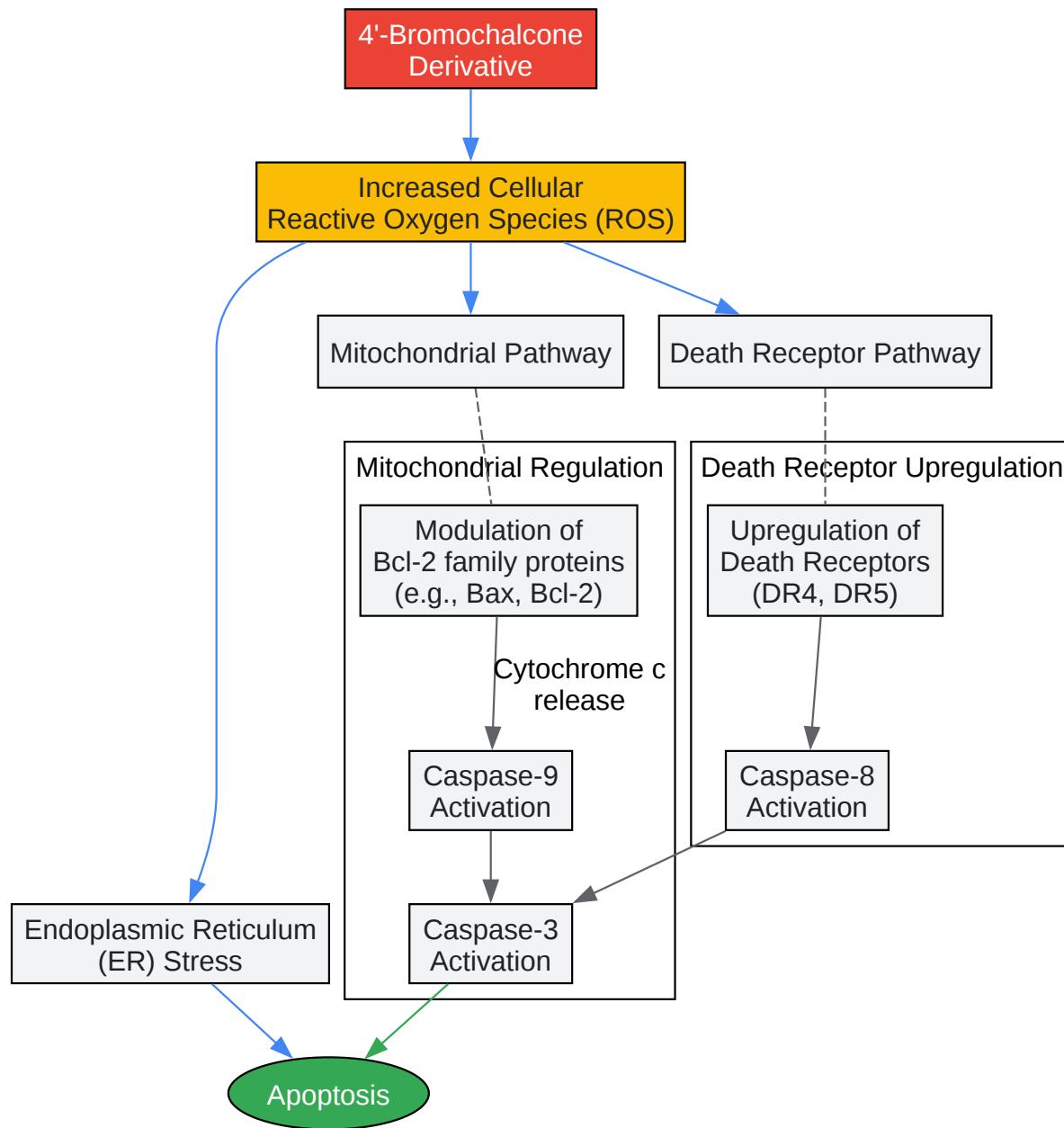
- Add an equimolar amount of benzaldehyde to the solution.
- Cool the mixture in an ice bath.
- Slowly add the sodium hydroxide solution dropwise to the stirred mixture.
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product typically precipitates out of the solution.
- The precipitate is collected by vacuum filtration, washed with cold water to remove excess base, and then with a small amount of cold ethanol.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **4'-Bromochalcone**.

A workflow for the synthesis and purification is depicted below.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

## Characterization Protocols


Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis reaction and to assess the purity of the final product. A common mobile phase (eluent) is a mixture of n-hexane and ethyl acetate. The spots can be visualized under UV light (254 nm).[\[6\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the retention time of the synthesized product and to confirm its molecular weight. Typical GC conditions might involve an injector temperature of 280°C and a suitable column like Rtx-5MS.  
[\[6\]](#)

## Biological Activity and Signaling Pathway

Chalcones, including **4'-Bromochalcone** and its derivatives, have been reported to exhibit a range of biological activities, including anticancer effects. One of the key mechanisms underlying the anticancer activity of some brominated chalcones is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).

The diagram below illustrates the proposed signaling pathway for ROS-mediated apoptosis induced by brominated chalcone derivatives.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Bromochalcone | 1774-66-9 | Benchchem [benchchem.com]
- 2. (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy 4-Bromochalcone (EVT-3159223) | 22966-09-2 [evitachem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [Physicochemical Properties of 4'-Bromochalcone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3021037#what-are-the-physicochemical-properties-of-4-bromochalcone>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)